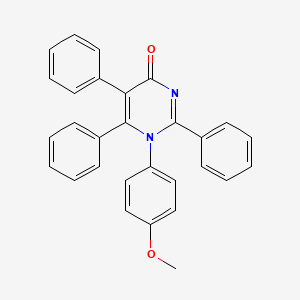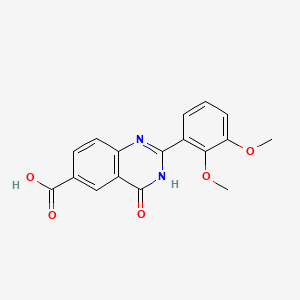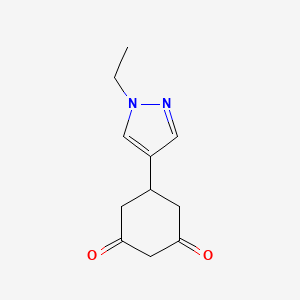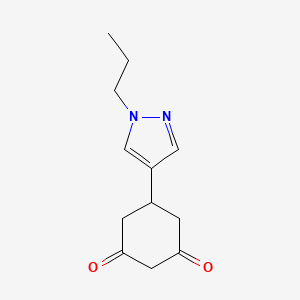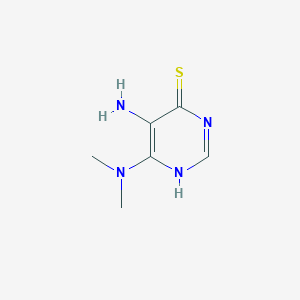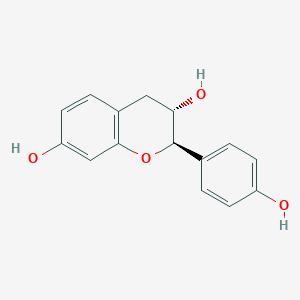
Guibourtinidol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Guibourtinidol involves the use of flavanone as a starting material. The process typically includes steps such as hydroxylation and cyclization under controlled conditions. Specific reagents and catalysts are used to ensure the correct stereochemistry of the product .
Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in certain plant species. extraction from the heartwood of Cassia abbreviata is a viable method. The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions: Guibourtinidol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which can have different biological activities .
Aplicaciones Científicas De Investigación
Guibourtinidol has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of flavonoids and their derivatives.
Biology: this compound exhibits antioxidant properties, making it a subject of interest in studies related to oxidative stress and cellular protection.
Industry: Its antioxidant properties are also explored for use in food preservation and cosmetics.
Mecanismo De Acción
The mechanism of action of Guibourtinidol involves its interaction with various molecular targets. It can inhibit the entry of HIV-1 into cells by interacting with cellular membranes and blocking viral entry pathways . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparación Con Compuestos Similares
Epicatechin: Another flavan-3-ol with similar antioxidant properties.
Catechin: Known for its presence in green tea and its health benefits.
Epigallocatechin: Found in green tea, with potent antioxidant and anti-inflammatory properties.
Uniqueness: Guibourtinidol is unique due to its specific hydroxylation pattern and its presence in the heartwood of Cassia abbreviata. Its potential anti-HIV activity also sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C15H14O4 |
|---|---|
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
(2R,3S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,7-diol |
InChI |
InChI=1S/C15H14O4/c16-11-4-1-9(2-5-11)15-13(18)7-10-3-6-12(17)8-14(10)19-15/h1-6,8,13,15-18H,7H2/t13-,15+/m0/s1 |
Clave InChI |
RHYGXRGFSFQNLC-DZGCQCFKSA-N |
SMILES isomérico |
C1[C@@H]([C@H](OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O)O |
SMILES canónico |
C1C(C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


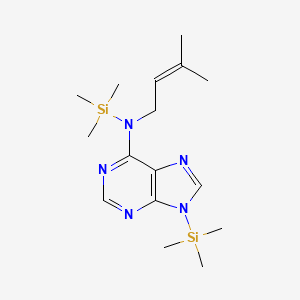
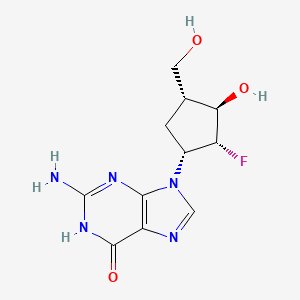
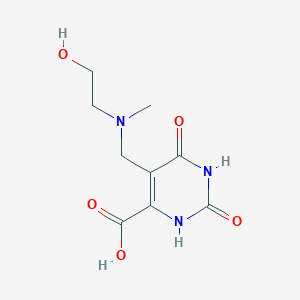
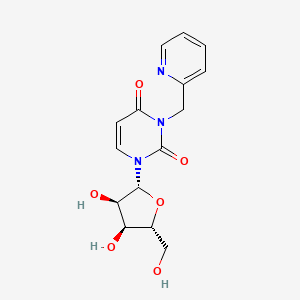
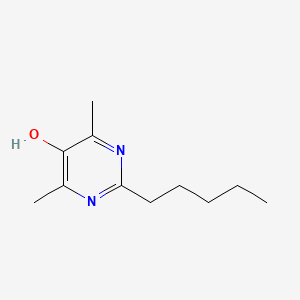
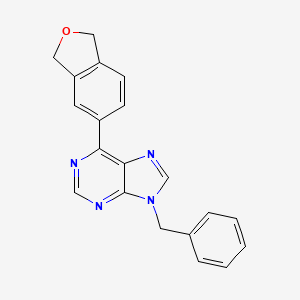
![5-[(E)-C-(2-methoxyphenyl)carbonohydrazonoyl]-3-phenyl-1H-pyridazin-6-one](/img/structure/B15215367.png)
